molecular formula C13H19NO3S B8585136 [3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate

[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate

Cat. No.: B8585136
M. Wt: 269.36 g/mol
InChI Key: HYPCGQGUIGAGBS-UHFFFAOYSA-N
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Description

[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate is an organic compound with the molecular formula C13H19NO3S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is functionalized with a methanesulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. For example, starting from a β-amino alcohol, cyclization can be achieved using a dehydrating agent such as thionyl chloride.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction. A suitable precursor, such as a phenyl halide, can be reacted with the azetidine derivative in the presence of a base like sodium hydride.

    Methanesulfonation: The final step involves the introduction of the methanesulfonate ester group. This can be achieved by reacting the azetidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethylformamide or acetonitrile.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.

Major Products Formed

Scientific Research Applications

[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)-3-azetidinyl methanesulfonate: A similar compound with a diphenylmethyl group instead of a phenyl group.

    3-(Azetidin-1-yl)-1-phenylpropyl chloride: A compound with a chloride group instead of a methanesulfonate group.

    3-(Azetidin-1-yl)-1-phenylpropyl acetate: A compound with an acetate group instead of a methanesulfonate group.

Uniqueness

[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate is unique due to its combination of an azetidine ring, a phenyl group, and a methanesulfonate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate

InChI

InChI=1S/C13H19NO3S/c1-18(15,16)17-13(8-11-14-9-5-10-14)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3

InChI Key

HYPCGQGUIGAGBS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC(CCN1CCC1)C2=CC=CC=C2

Origin of Product

United States

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